3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[3-[5-bromo-2-(difluoromethoxy)phenyl]propanoyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrF2N2O5/c18-11-2-3-13(27-16(19)20)10(7-11)1-4-14(23)21-6-5-12(8-21)22-15(24)9-26-17(22)25/h2-3,7,12,16H,1,4-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJJCHQRBGDALX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CCC3=C(C=CC(=C3)Br)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrF2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrrolidine-Linked Oxadiazoles
- Compound 1a/1b (): These analogs share a pyrrolidin-3-yl group connected to an aromatic system but differ in substitution. For example, 1a and 1b feature a phenylethyl-pyrrolidine moiety linked to a pyridyl-oxadiazole core. In contrast, the target compound has a propanoyl-linked bromophenyl group. Key Difference: The 5-bromo-2-(difluoromethoxy)phenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets compared to the pyridyl or phenyl groups in 1a/1b.
Isoxazolidine Derivatives
- C26H24BrN3O2 (): This isoxazolidine derivative includes a bromophenyl group but lacks the oxazolidinedione core. The oxazolidinedione core in the target compound may confer greater planarity and hydrogen-bonding capacity.
Triazolopyridine Analogs
- Identifier () : A triazolopyridine-containing compound with a difluoropyrrolidinyl group shares structural motifs (e.g., halogenated aryl groups) with the target compound. However, the absence of the oxazolidinedione core in this analog highlights the importance of this ring system in modulating solubility and metabolic stability.
Conformational and Electronic Properties
- Oxazolidinedione Core : The planar, electron-deficient oxazolidinedione ring enhances hydrogen-bond acceptor capacity, critical for interactions with enzymatic targets (e.g., proteases or kinases).
- Difluoromethoxy Group : The CF2O moiety introduces steric hindrance and metabolic resistance, contrasting with simpler methoxy groups in analogs like 5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione ().
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis involves three key steps:
Pyrrolidine functionalization: Introduce the propanoyl group via acylation under anhydrous conditions (e.g., using DCC/DMAP in dichloromethane at 0–5°C) .
Oxazolidine-2,4-dione formation: Cyclization using carbonyldiimidazole (CDI) in THF at reflux (~70°C) with strict pH control (pH 7–8) to avoid side reactions .
Bromo-difluoromethoxyphenyl coupling: Suzuki-Miyaura cross-coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and K₂CO₃ in DMF/water (3:1) at 80°C .
- Critical Parameters:
| Step | Temperature | Catalyst/Solvent | Yield Range |
|---|---|---|---|
| 1 | 0–5°C | DCC/DMAP, CH₂Cl₂ | 65–75% |
| 2 | 70°C | CDI, THF | 50–60% |
| 3 | 80°C | Pd(PPh₃)₄, DMF | 70–85% |
- Purity Optimization: Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure product .
Q. How can the compound’s stereochemistry be confirmed, particularly the configuration of the pyrrolidine and oxazolidine-dione moieties?
- Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration by growing single crystals in ethyl acetate/hexane (1:3) and analyzing with synchrotron radiation .
- Chiral HPLC: Use a Chiralpak IA column with n-hexane/isopropanol (85:15) to separate enantiomers and confirm optical purity .
- NMR Analysis: Employ NOESY to detect spatial proximity between pyrrolidine C3-H and oxazolidine-dione carbonyl groups .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., oxazolidine-dione carbonyl carbons) and nucleophilic regions (e.g., pyrrolidine nitrogen) .
- Molecular Dynamics (MD): Simulate solvation effects in DMSO/water mixtures to predict hydrolysis susceptibility of the difluoromethoxy group .
- Reaction Pathway Prediction: Use the ICReDD platform to model intermediates and transition states, reducing trial-and-error experimentation .
Q. How should researchers address contradictions in biological activity data across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?
- Methodological Answer:
- Assay-Specific Variables:
| Variable | Enzyme Assay | Cell-Based Assay |
|---|---|---|
| Solubility | DMSO ≤0.1% | May require surfactants (e.g., Tween-80) |
| Metabolites | Not relevant | Hepatic microsome stability tests required |
- Data Reconciliation:
Validate compound stability via LC-MS under assay conditions .
Use isothermal titration calorimetry (ITC) to confirm target binding affinity discrepancies .
Apply multivariate statistical analysis (e.g., PCA) to isolate confounding variables like membrane permeability .
Q. What advanced techniques optimize the compound’s pharmacokinetic properties without altering its core pharmacophore?
- Methodological Answer:
- Prodrug Design: Introduce ester groups at the oxazolidine-dione nitrogen for enhanced oral bioavailability, followed by enzymatic hydrolysis studies in simulated gastric fluid .
- Lipophilicity Adjustment: Synthesize analogs with fluorinated alkyl chains (e.g., replacing difluoromethoxy with trifluoroethoxy) and measure logP via shake-flask method .
- Metabolic Profiling: Use human liver microsomes (HLMs) with NADPH cofactor to identify CYP450-mediated degradation hotspots .
Data Analysis and Experimental Design
Q. How can researchers design experiments to systematically evaluate the impact of substituents on bioactivity?
- Methodological Answer:
- Taguchi Method: Apply a fractional factorial design to test substituent effects (e.g., bromo vs. chloro, difluoromethoxy vs. methoxy) on IC₅₀ values .
- Response Surface Methodology (RSM): Optimize substituent electronic (Hammett σ) and steric (Taft Es) parameters to maximize target inhibition .
Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
